Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-
Overview
Description
Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol. This compound is a type of oxirane, which is a three-membered cyclic ether, also known as an epoxide. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring structure.
Preparation Methods
The synthesis of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . Industrial production methods often involve the use of metal catalysts to enhance the efficiency and selectivity of the reaction. For example, the use of aluminum or chromium catalysts in the presence of carbon monoxide has been reported to facilitate the carbonylation and subsequent ring expansion of oxirane substrates .
Chemical Reactions Analysis
Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- undergoes a variety of chemical reactions, primarily due to the presence of the reactive oxirane ring. Some common reactions include:
Ring-Opening Reactions: These reactions are typically catalyzed by acids or bases and result in the formation of diols or other functionalized molecules.
Oxidation and Reduction: The oxirane ring can be oxidized to form diols or other oxygenated products. Reduction reactions can also occur, leading to the formation of alcohols.
Substitution Reactions: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Scientific Research Applications
Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its high reactivity makes it useful in the preparation of polymers, resins, and other materials . In biology and medicine, oxiranes are studied for their potential use in drug development and as intermediates in the synthesis of pharmaceuticals. The compound’s ability to undergo ring-opening reactions makes it valuable for creating functionalized molecules with specific biological activities .
Mechanism of Action
The mechanism of action of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- involves the nucleophilic attack on the oxirane ring, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile. For example, in the presence of a carboxylic acid and a tertiary amine catalyst, the reaction proceeds through a series of parallel consecutive stages, including the quaternization of the amine by the activated oxirane and the participation of the carboxylate anion in the ring-opening process .
Comparison with Similar Compounds
Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- can be compared with other oxirane compounds such as cis-2,3-epoxybutane, trans-2,3-epoxybutane, 1,2-epoxybutane, 1,2,3,4-diepoxybutane, and 3,3-dimethylepoxybutane . These compounds share the common feature of having an oxirane ring but differ in their molecular structures and reactivities. The unique structure of Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- imparts specific properties that make it suitable for certain applications, such as its use in the synthesis of functionalized molecules and polymers.
Properties
IUPAC Name |
2-(cyclohex-3-en-1-ylmethoxymethyl)oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-4-9(5-3-1)6-11-7-10-8-12-10/h1-2,9-10H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVWXHIDJCPOAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)COCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378151 | |
Record name | Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10578-41-3 | |
Record name | Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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